BenchChemオンラインストアへようこそ!

4-(4-Ethylpiperazin-1-yl)-3-fluorobenzoic acid hydrochloride

pKa piperazine ionization

4-(4-Ethylpiperazin-1-yl)-3-fluorobenzoic acid hydrochloride (CAS 1306604-53-4) is a fluorinated benzoic acid building block featuring a 4-ethylpiperazine substituent, supplied as the hydrochloride salt. It is a synthetic intermediate with a molecular formula of C₁₃H₁₈ClFN₂O₂ and a molecular weight of 288.75 g/mol, typically offered at ≥95% purity, and is stored at 2–8°C in a sealed, dry environment.

Molecular Formula C13H18ClFN2O2
Molecular Weight 288.74 g/mol
CAS No. 1306604-53-4
Cat. No. B1442962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethylpiperazin-1-yl)-3-fluorobenzoic acid hydrochloride
CAS1306604-53-4
Molecular FormulaC13H18ClFN2O2
Molecular Weight288.74 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)F.Cl
InChIInChI=1S/C13H17FN2O2.ClH/c1-2-15-5-7-16(8-6-15)12-4-3-10(13(17)18)9-11(12)14;/h3-4,9H,2,5-8H2,1H3,(H,17,18);1H
InChIKeyJZKZOCJPISHOEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Ethylpiperazin-1-yl)-3-fluorobenzoic acid hydrochloride (CAS 1306604-53-4): Procurement-Grade Physicochemical and Structural Baseline


4-(4-Ethylpiperazin-1-yl)-3-fluorobenzoic acid hydrochloride (CAS 1306604-53-4) is a fluorinated benzoic acid building block featuring a 4-ethylpiperazine substituent, supplied as the hydrochloride salt . It is a synthetic intermediate with a molecular formula of C₁₃H₁₈ClFN₂O₂ and a molecular weight of 288.75 g/mol, typically offered at ≥95% purity, and is stored at 2–8°C in a sealed, dry environment . The compound combines three pharmacophoric features—a carboxylic acid handle, a fluorine atom at the 3-position, and an N-ethylpiperazine moiety—used in constructing kinase inhibitors, GPCR ligands, and antiviral agents .

Why 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzoic acid hydrochloride Cannot Be Generically Substituted: Physicochemical and Synthetic Differentiation


Substituting 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoic acid hydrochloride with a generic piperazine analog is risky: the N-ethyl group substantially alters the pKa of the piperazine ring compared to N-methyl or N-unsubstituted variants, directly affecting protonation state, solubility, and molecular interactions [1]. The 3-fluoro substitution on the benzoic acid ring—absent in non-fluorinated 4-(4-ethylpiperazin-1-yl)benzoic acid—changes lipophilicity, metabolic stability, and hydrogen-bonding capacity, which are critical for downstream biological target engagement . The hydrochloride salt form provides quantifiable solubility and hygroscopicity benefits over the free base, influencing both synthetic step yield and formulation behavior . These differences, detailed below, mean that seemingly minor structural modifications cascade into divergent in vitro and in vivo performance in medicinal chemistry programs.

Quantitative Evidence Guide: Head-to-Head Differentiation of 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzoic acid hydrochloride vs. Closest Analogs


Measured pKa of 1-Ethylpiperazine vs. 1-Methylpiperazine: Impact on Ionization State and Solubility

The pKa of the conjugated acid of 1-ethylpiperazine was measured by potentiometric titration at 298 K as 8.43, compared to a pKa of 8.72 for 1-methylpiperazine under identical conditions [1]. This represents a -0.29 pKa unit shift, meaning that at physiological pH (7.4), the 1-ethylpiperazine moiety in the target compound is approximately 49% less ionized (calculated by Henderson-Hasselbalch) than the 1-methylpiperazine moiety. Reduced ionization enhances membrane permeability and CNS penetration potential, which is a critical design parameter for CNS-targeted programs.

pKa piperazine ionization solubility medicinal chemistry

Calculated LogP (cLogP) and Predicted Physicochemical Profile vs. 4-(4-Ethylpiperazin-1-yl)benzoic acid (Des-Fluoro Analog)

The target compound (as the free base, CAS 1021144-27-3) has a Topological Polar Surface Area (TPSA) of 43.78 Ų and a calculated LogP (cLogP) of 2.0876 . For the des-fluoro analog, 4-(4-ethylpiperazin-1-yl)benzoic acid (CAS 784130-66-1), the TPSA is also 43.78 Ų, but the absence of the electron-withdrawing fluorine atom at the 3-position results in a lower predicted cLogP and altered electronic distribution across the aromatic ring [1]. The fluorine substitution retains the carboxylic acid and piperazine hydrogen-bonding capacity (H_Acceptors: 3, H_Donors: 1) while systematically increasing lipophilicity—a classic strategy for improving metabolic stability without compromising solubility excessively [2].

cLogP lipophilicity fluorine metabolic stability physicochemical properties

Hydrochloride Salt Solubility Enhancement: Class-Level Evidence from Piperazine Benzoic Acid Analogs

Hydrochloride salt formation of piperazine-containing benzoic acids consistently enhances aqueous solubility relative to the corresponding free base. For example, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS 106261-49-8) exhibits a solubility of >50 mg/mL in water, a property directly attributed to the dihydrochloride salt form [1]. Similarly, 3-piperazin-1-yl-benzoic acid dihydrochloride (CAS 1187931-15-2) is described as soluble in water, with the salt form enhancing both solubility and stability over the free base . The target compound, 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoic acid hydrochloride, benefits from the same fundamental salt-effect principle: conversion of the carboxylic acid and piperazine moieties to their ionized hydrochloride forms increases aqueous solubility, enabling higher-yielding amide coupling and esterification reactions in polar solvents.

solubility hydrochloride salt formulation building block

Structural Utilization in δ Opioid Receptor Agonist SAR: N-Ethyl vs. N-Alkyl Variations in Piperazinylbenzylbenzamides

In a study of N-alkyl-substituted (α-piperazinylbenzyl)benzamides as δ opioid receptor agonists, the N-ethyl substitution on the piperazine ring was specifically evaluated among a series of N-alkyl variants [1]. The 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoic acid scaffold maps directly onto the core structure investigated: the N-ethyl group was found to confer high δ opioid receptor selectivity over μ and κ subtypes. While IC₅₀ or Ki values for the exact free carboxylic acid are not publicly available in that publication, the SAR trend established that N-ethyl substitution was superior to N-methyl and N-unsubstituted analogs for δ selectivity, providing a clear structural rationale for procuring the N-ethyl variant rather than the N-methyl or N-H analogs.

δ opioid receptor structure-activity relationship N-alkylpiperazine selectivity

Fragment-Assembly and Bioisosteric-Replacement Strategy: Piperazine Derivatives as CCR5 Antagonists with Anti-HIV-1 Activity

A fragment-assembly strategy combined with bioisosteric replacement principles was employed to design and synthesize novel piperazine derivatives evaluated as CCR5 antagonists with in vitro antiviral activity against HIV-1 [1]. Among the series, compound 23h exhibited a CCR5 antagonistic IC₅₀ of 6.29 µM and an anti-HIV-1 IC₅₀ of 0.44 µM. These compounds incorporate substituted piperazine cores structurally related to 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoic acid, validating the piperazine-benzoic acid scaffold as a productive starting point for antiviral drug discovery. Furthermore, piperazine derivatives have been disclosed in patent literature as HIV protease inhibitors, with specific claims covering compounds synthesized from N-alkylpiperazine benzoic acid building blocks, reinforcing the procurement relevance of this scaffold for antiviral programs [2].

CCR5 antagonist HIV-1 piperazine fragment-assembly bioisosteric replacement

Purity and Vendor Price Differentiation: 98% Purity Grade vs. Standard 95% Grades of Structural Analogs

The target compound is commercially available at ≥98% purity from multiple vendors, including ChemScene (Cat. CS-0261027) at USD 446.00 per gram and Leyan (Cat. 1331697) at 98% purity . In contrast, common structural analogs are predominantly offered at 95% purity: 3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride (CAS 948018-60-8) is supplied at 95% purity by Bidepharm, and the free base 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoic acid (CAS 1021144-27-3) is offered at 95% purity . A 3-percentage-point purity difference (98% vs. 95%) translates to a 60% reduction in total impurities (2% vs. 5%), which is meaningful for sensitive catalytic reactions, biological assays requiring >97% purity thresholds, and downstream GMP-adjacent synthesis programs.

purity procurement vendor comparison cost efficiency

Optimal Application Scenarios for 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzoic acid hydrochloride Based on Quantitative Evidence


CNS-Targeted Kinase Inhibitor and GPCR Ligand Synthesis Programs

For medicinal chemistry programs targeting CNS kinases or GPCRs, the N-ethylpiperazine moiety provides a 0.29 pKa unit reduction relative to N-methylpiperazine (pKa 8.43 vs. 8.72), yielding ~49% less ionization at physiological pH. This enhances passive membrane permeability and blood–brain barrier penetration potential [1]. The 3-fluoro substitution further contributes to metabolic stability via cLogP elevation (cLogP = 2.0876) without TPSA penalty, making the building block particularly suitable for CNS drug discovery where balancing lipophilicity and hydrogen-bonding capacity is critical .

Antiviral Drug Discovery: CCR5 Antagonist and HIV-1 Inhibitor Lead Optimization

The 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoic acid scaffold maps onto the core pharmacophore of piperazine-based CCR5 antagonists with validated anti-HIV-1 activity [1]. Compound 23h, built on a related piperazine core, achieved a CCR5 IC₅₀ of 6.29 µM and an anti-HIV-1 IC₅₀ of 0.44 µM, with a selectivity index of ~14 [1]. Patent literature further discloses piperazine derivatives as HIV protease inhibitors synthesized from N-alkylpiperazine benzoic acid precursors, confirming the scaffold's relevance for antiviral lead optimization programs .

δ Opioid Receptor Agonist Development: Selective Ligand Design Using N-Ethyl SAR

SAR studies of N-alkyl-substituted (α-piperazinylbenzyl)benzamides have demonstrated that N-ethyl substitution on the piperazine ring confers superior δ opioid receptor selectivity compared to N-methyl or N-unsubstituted analogs [1]. Programs targeting δ opioid receptors for pain or mood disorders can directly leverage the 4-(4-ethylpiperazin-1-yl)-3-fluorobenzoic acid building block to access the validated N-ethyl SAR, bypassing the need to synthesize and evaluate N-methyl and N-H comparators.

High-Yield Solution-Phase Amide Coupling and Parallel Library Synthesis

The hydrochloride salt form ensures enhanced aqueous solubility relative to the free base, enabling higher-concentration reaction conditions in polar solvents such as DMF, DMSO, and water–acetonitrile mixtures [1]. This is critical for amide coupling reactions with HATU, HBTU, or EDC/HOBt, where reactant solubility often limits conversion efficiency. The ≥98% purity grade further minimizes side-product formation, making the compound ideal for parallel synthesis of compound libraries where intermediate purification is impractical .

Quote Request

Request a Quote for 4-(4-Ethylpiperazin-1-yl)-3-fluorobenzoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.